![molecular formula C12H11NO B3056589 Pyridine, 4-(phenylmethyl)-, 1-oxide CAS No. 7259-53-2](/img/structure/B3056589.png)
Pyridine, 4-(phenylmethyl)-, 1-oxide
Overview
Description
Scientific Research Applications
Catalysis and Oxidation Reactions
Pyridine N-oxides, including 4-(phenylmethyl)pyridine 1-oxide derivatives, have been explored for their role in catalytic processes and oxidation reactions. For example, a study by Steinhoff and Stahl (2002) detailed the use of a Pd(OAc)2:pyridine catalyst system for the efficient oxidation of alcohols with molecular oxygen, highlighting the influence of pyridine in promoting the aerobic oxidation of palladium(0) while inhibiting the oxidation of alcohol by palladium(II) (Steinhoff & Stahl, 2002).
Electrocatalysis
Pyridine-functionalized graphene, which can be related to pyridine N-oxide derivatives in terms of nitrogen oxide functionality, has been utilized to enhance the catalytic activity for oxygen reduction reactions (ORR). Jahan, Bao, and Loh (2012) synthesized a graphene-metalloporphyrin metal-organic framework (MOF) using pyridine-functionalized graphene, which exhibited improved electrochemical properties for ORR, demonstrating the potential of pyridine N-oxide derivatives in electrocatalysis (Jahan, Bao, & Loh, 2012).
Molecular Complexation and Crystal Engineering
The ability of pyridine N-oxides to form molecular complexes has been leveraged in crystal engineering for designing materials with desired properties. Muthuraman, Masse, Nicoud, and Desiraju (2001) studied molecular complexes formed between various substituted pyridine N-oxides and other molecules, assessing their potential in creating materials with quadratic nonlinear optical behavior, a key attribute for optical and electronic applications (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Mechanism of Action
The exact mechanism of action for Pyridine, 4-(phenylmethyl)-, 1-oxide depends on its specific application. It may act as a mild Lewis base, activating certain Lewis acidic centers in other molecules. Understanding how it interacts with other compounds or catalyzes reactions is essential for its practical utility .
properties
IUPAC Name |
4-benzyl-1-oxidopyridin-1-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTWGZHROYJTNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=[N+](C=C2)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311288 | |
Record name | 4-Benzyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40311288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 4-(phenylmethyl)-, 1-oxide | |
CAS RN |
7259-53-2 | |
Record name | Pyridine, 4-(phenylmethyl)-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7259-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC241067 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241067 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Benzyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40311288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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